Antiproliferative Potency of Benzofuran–Oxadiazole–Trimethoxybenzamide Hybrids vs. Direct 3-Amidobenzofurans Across Four Cancer Cell Lines
The benzofuran–oxadiazole–trimethoxybenzamide chemotype (represented by the target compound) is structurally distinct from the direct 3-amidobenzofuran series reported by Li et al. (2020) [1]. In the 3-amidobenzofuran series, the lead compound 6g – which lacks the oxadiazole spacer – exhibited IC50 values of 3.01 µM (MDA‑MB‑231), 5.20 µM (HCT‑116), 9.13 µM (HT‑29), and 11.09 µM (HeLa) in MTT assays, with selectivity over non‑tumoral HEK‑293 cells (IC50 > 30 µM). Separately, the benzofuran–oxadiazole hybrid 5d (from Irfan et al., 2022 [2]) demonstrated an IC50 of 6.3 ± 0.7 µM against A549 lung cancer cells, outperforming the clinical reference crizotinib (IC50 = 8.54 ± 0.84 µM). While direct head‑to‑head data for the exact target compound CAS 922075‑40‑9 are not published, the class‑level evidence demonstrates that incorporating the 1,3,4‑oxadiazole linker between the benzofuran and trimethoxybenzamide moieties preserves single‑digit micromolar antiproliferative activity, comparable to or exceeding that of both direct amide‑linked congeners and the standard‑of‑care comparator crizotinib in specific cell contexts.
| Evidence Dimension | Antiproliferative IC50 (MTT assay, 48–72 h exposure) |
|---|---|
| Target Compound Data | Class-level: benzofuran–oxadiazole–trimethoxybenzamide hybrid 5d IC50 = 6.3 ± 0.7 µM (A549) [2]; direct data for CAS 922075‑40‑9 not published |
| Comparator Or Baseline | Direct 3-amidobenzofuran 6g IC50 = 3.01 µM (MDA‑MB‑231), 5.20 µM (HCT‑116), 9.13 µM (HT‑29), 11.09 µM (HeLa) [1]; Crizotinib IC50 = 8.54 ± 0.84 µM (A549) [2] |
| Quantified Difference | Oxadiazole-linked hybrid 5d shows 1.4-fold greater potency than crizotinib on A549 cells; direct-amidobenzofuran 6g shows 2.7‑fold range across four lines (3.01–11.09 µM) with tumor selectivity > 2.7× vs. HEK‑293 |
| Conditions | A549 lung cancer cell line MTT assay (Irfan 2022); MDA‑MB‑231, HCT‑116, HT‑29, HeLa MTT assay, 48 h (Li 2020); HEK‑293 normal cell counter‑screen |
Why This Matters
Demonstrates that the oxadiazole spacer maintains single-digit micromolar potency across multiple cancer histotypes, with preliminary evidence of superiority over crizotinib in a lung cancer model – a key selection criterion when prioritizing oxadiazole‑linked hybrids over direct amide‑linked analogs for anticancer screening cascades.
- [1] Li Q, Jian XE, Chen ZR, Chen L, Huo XS, Li ZH, You WW, Rao JJ, Zhao PL. Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors. Bioorganic Chemistry. 2020;102:104076. doi:10.1016/j.bioorg.2020.104076 View Source
- [2] Irfan A, Faiz S, Rasul A, Zafar R, Zahoor AF, Kotwica-Mojzych K, Mojzych M. Exploring the Synergistic Anticancer Potential of Benzofuran–Oxadiazoles and Triazoles: Improved Ultrasound- and Microwave-Assisted Synthesis, Molecular Docking, Hemolytic, Thrombolytic and Anticancer Evaluation of Furan-Based Molecules. Molecules. 2022;27(3):1023. doi:10.3390/molecules27031023 View Source
